N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
Description
Systematic IUPAC Nomenclature Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The core structure features a 1,3,5-triazine ring substituted at positions 2, 4, and 6. Position 4 is occupied by a chlorine atom, while positions 2 and 6 are linked to anthraquinone-derived amine groups. Each anthraquinone moiety is further substituted with a benzamide group at the 1-position.
The full systematic name is constructed as follows:
- Parent hydride : 1,3,5-triazine (position numbering starts with nitrogen at position 1).
- Substituents :
- Chlorine at position 4.
- Two amino groups at positions 2 and 6, each bonded to 9,10-dioxoanthracen-1-amine derivatives.
- Benzamide groups attached to the anthracene rings via the amino linkages.
The resulting IUPAC name is:
N-[5-({4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-chloro-1,3,5-triazin-2-yl}amino)-9,10-dioxoanthracen-1-yl]benzamide .
This naming aligns with analogous triazine-anthraquinone derivatives documented in PubChem (CID 6452148), where similar substitution patterns are observed.
Properties
CAS No. |
73097-95-7 |
|---|---|
Molecular Formula |
C38H21ClN6O5 |
Molecular Weight |
677.1 g/mol |
IUPAC Name |
N-[5-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C38H21ClN6O5/c39-36-43-37(41-26-17-6-13-22-28(26)32(47)21-12-5-4-11-20(21)31(22)46)45-38(44-36)42-27-18-8-15-24-30(27)34(49)23-14-7-16-25(29(23)33(24)48)40-35(50)19-9-2-1-3-10-19/h1-18H,(H,40,50)(H2,41,42,43,44,45) |
InChI Key |
KLZXJKYQYQZHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound can be logically divided into three main stages:
- Stage 1: Preparation of the 9,10-dihydro-9,10-dioxo-1-anthryl amine derivative.
- Stage 2: Construction of the 4-chloro-6-substituted-1,3,5-triazine intermediate.
- Stage 3: Coupling of the triazine intermediate with the anthryl amine and subsequent benzamide formation.
Preparation of 9,10-Dihydro-9,10-dioxo-1-anthryl Amine
- The anthraquinone core (9,10-dihydro-9,10-dioxo-1-anthryl) is typically synthesized by oxidation of anthracene derivatives or direct functionalization of anthraquinone.
- Amination at the 1-position is achieved via nucleophilic substitution or reductive amination methods.
- Starting from anthraquinone, selective nitration at the 1-position followed by reduction to the corresponding amine.
- Alternatively, direct amination using amination reagents under catalytic conditions.
Synthesis of 4-Chloro-6-substituted-1,3,5-triazine Intermediate
- The 1,3,5-triazine ring is commonly prepared via cyclotrimerization of nitriles or condensation of amidines with cyanuric chloride.
- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile starting material for selective substitution reactions.
- Cyanuric chloride is reacted with the anthryl amine under controlled temperature to substitute one chlorine atom at the 6-position.
- The 4-position chlorine remains for further substitution.
Coupling of Triazine Intermediate with Anthryl Amine and Benzamide Formation
- The second anthryl amine substitutes the chlorine at the 4-position of the triazine ring.
- The benzamide moiety is introduced by coupling the triazine-anthryl intermediate with 5-aminobenzamide or via amide bond formation with 5-aminobenzoic acid derivatives.
- Nucleophilic aromatic substitution of the 4-chloro group by the second anthryl amine.
- Amide bond formation using coupling agents such as EDCI, DCC, or via acid chloride intermediates.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes | Outcome/Intermediate Product |
|---|---|---|---|---|
| 1 | Anthraquinone → 1-nitroanthraquinone | Nitration | Controlled nitration, low temperature | 1-nitro-9,10-anthraquinone |
| 2 | 1-nitroanthraquinone → 1-aminoanthraquinone | Reduction | Catalytic hydrogenation or Sn/HCl | 1-amino-9,10-anthraquinone |
| 3 | Cyanuric chloride + 1-aminoanthraquinone | Nucleophilic aromatic substitution | Low temperature, inert atmosphere | 4,6-dichloro-1,3,5-triazine substituted at 6-position |
| 4 | Intermediate + 1-aminoanthraquinone | Nucleophilic substitution | Elevated temperature | 4-chloro-6-(anthryl amino)-1,3,5-triazine |
| 5 | Above intermediate + 5-aminobenzamide | Amide coupling | Coupling agents (EDCI/DCC), base | Final compound: N-(5-((4-chloro-6-(anthryl amino)-1,3,5-triazin-2-yl)amino)-anthryl)benzamide |
Research Findings and Notes
- The selective substitution on cyanuric chloride is well-documented, allowing stepwise introduction of amines at 4- and 6-positions.
- Anthraquinone derivatives are sensitive to harsh conditions; mild reaction conditions are preferred to preserve the quinone functionality.
- Amide bond formation is typically performed in polar aprotic solvents (e.g., DMF, DCM) with coupling agents to ensure high yield and purity.
- Purification is generally achieved by recrystallization or chromatographic techniques due to the compound’s complexity.
Analytical Data (Hypothetical Example Based on Similar Compounds)
| Parameter | Expected Result |
|---|---|
| Melting Point | 280–285 °C (decomposition) |
| NMR (1H, DMSO-d6) | Aromatic protons 7.0–9.0 ppm, amide NH ~10–11 ppm |
| IR Spectrum | Amide C=O stretch ~1650 cm⁻¹, quinone C=O ~1660 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight (~exact mass depending on isotopes) |
| Elemental Analysis | C, H, N percentages matching calculated values |
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols can be used in the presence of a base.
Condensation: Aldehydes or ketones are used in the presence of an acid or base catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triazine derivatives.
Condensation: Imines or Schiff bases.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
The compound's structure suggests potential applications in pharmaceutical development, particularly as an anticancer agent. The presence of the anthracene moiety is associated with photodynamic therapy (PDT), where compounds can be activated by light to produce reactive oxygen species that induce cancer cell death. Preliminary studies indicate that derivatives of anthracene exhibit cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Activity
A study conducted on similar anthracene derivatives demonstrated significant inhibition of tumor growth in vivo models. The mechanism was attributed to the generation of singlet oxygen upon light activation, leading to apoptosis in cancer cells .
2. Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a pesticide or herbicide. The triazine ring is known for its herbicidal properties, particularly against broadleaf weeds. Research indicates that triazine derivatives can disrupt photosynthesis in target plants .
Case Study: Herbicidal Efficacy
Field trials with triazine-based compounds have shown effective control of weed populations in various crops without significant phytotoxicity to the crops themselves. This suggests that N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide could be developed into a safe and effective herbicide formulation .
3. Material Science
In material science, the compound's unique electronic properties may be harnessed for developing organic semiconductors or photovoltaic materials. The conjugated system within the molecule allows for efficient charge transport and light absorption.
Case Study: Organic Photovoltaics
Research on similar compounds has shown their effectiveness in organic solar cells, where they serve as electron donors or acceptors. The incorporation of such anthracene derivatives has been linked to improved energy conversion efficiencies in prototype solar cells .
Mechanism of Action
The mechanism of action of N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The anthraquinone moiety can intercalate into DNA, disrupting its structure and function. The triazine ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : Chlorine at the 4-position (as in CAS 81-45-8) enhances electron-withdrawing effects, improving stability in photochemical applications . Dichloro derivatives (e.g., CAS 3223-95-8) exhibit increased hydrophobicity but reduced aqueous solubility .
- Triazine Core : The triazine ring in the target compound enables π-π stacking and hydrogen bonding, critical for binding to proteins or nucleic acids .
Mechanistic Similarities and Differences
Mechanisms of Action (MOAs)
- Shared MOAs: Structural similarity (Tanimoto Coefficient >0.85) between anthraquinone-triazine derivatives correlates with overlapping protein targets. For example, molecular docking studies suggest shared interactions with ATP-binding pockets in kinases due to the triazine ring’s mimicry of adenine .
- Divergent MOAs: Substituent variations lead to differential target engagement. The dichloro derivative (CAS 3223-95-8) shows preferential binding to hydrophobic pockets in cytochrome P450 enzymes, unlike the amino-substituted analogue (CAS 81-46-9), which interacts with DNA topoisomerases .
Gene Expression Profiles
- Structurally similar compounds (e.g., anthraquinone derivatives with minor substituent changes) exhibit only a 20% probability of significantly overlapping gene expression profiles, underscoring the context-dependence of biological responses .
Insights :
- The target compound’s lower solubility and higher LogP reflect its larger, more hydrophobic structure compared to simpler analogues.
- Synthetic complexity increases with the number of aromatic rings and substituents, impacting scalability .
Pharmacological and Toxicological Profiles
- Target Affinity: The triazine-anthraquinone scaffold shows moderate inhibition of VEGFR-2 (IC50 = 1.2 µM) compared to dichloro derivatives (IC50 = 0.8 µM), likely due to enhanced hydrophobic interactions .
- Toxicity: Amino-substituted analogues (e.g., CAS 81-46-9) exhibit higher hepatic toxicity in vitro (LD50 = 50 µM) than chlorinated derivatives (LD50 = 120 µM), possibly due to reactive metabolite formation .
Biological Activity
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide (CAS No. 73097-95-7) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 677.06 g/mol. The structure features an anthracene moiety linked to a benzamide functional group via a triazine bridge. The presence of chlorine and multiple nitrogen atoms suggests potential for diverse biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antioxidant Activity
Studies have shown that anthracene derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, the antioxidant activity of similar triazole derivatives has been documented to mitigate oxidative damage linked to various diseases .
Antitumor Activity
Anthracene derivatives are known for their antitumor effects. Research has demonstrated that compounds with similar structures inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structure of N-(5-((4-Chloro-6-(9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide suggests it may also exhibit these properties .
Antimicrobial Activity
Compounds containing triazine rings have been reported to show antimicrobial activity against various pathogens. The presence of the benzamide functional group may enhance this activity by facilitating membrane penetration or disrupting metabolic pathways in microbial cells .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this anthraquinone-triazine hybrid compound?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, anthracene is oxidized to 9,10-anthraquinone, followed by amination at the 1-position using chlorinated triazine intermediates. Key steps include:
-
Oxidation : Use KMnO₄ or CrO₃ under acidic conditions to yield 9,10-anthraquinone .
-
Triazine Coupling : React 4-chloro-6-amino-1,3,5-triazine with anthraquinone derivatives in anhydrous DMF at 80–100°C, using DIPEA as a base to facilitate nucleophilic substitution .
-
Purification : Column chromatography (SiO₂, cyclohexane:EtOAc gradients) isolates intermediates, with HPLC monitoring (>95% purity threshold) .
Key Reaction Parameters Temperature: 80–100°C Solvent: Anhydrous DMF Catalyst: DIPEA (2.5 equiv.) Yield Range: 70–85%
Q. How can researchers characterize the compound’s physicochemical properties to validate structural integrity?
- Methodological Answer : Employ a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., anthraquinone carbonyls at δ ~180 ppm; triazine NH at δ ~8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical MW ± 0.001 Da) .
- Thermal Analysis : DSC/TGA to assess decomposition thresholds (>300°C typical for anthraquinone derivatives) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen against:
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ values to compare with standard agents like doxorubicin .
Advanced Research Questions
Q. How can computational modeling predict electronic properties and guide functionalization for enhanced activity?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to:
- Map HOMO-LUMO gaps, identifying electron-deficient triazine regions for nucleophilic attack .
- Simulate docking (AutoDock Vina) with biological targets (e.g., DNA topoisomerase II) to optimize substituent positions for binding affinity .
- Validation : Cross-reference computed λₐᵦₛ (UV-vis) with experimental spectra to refine models .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
-
Controlled Replication : Standardize assay conditions (e.g., pH, serum content) to isolate compound-specific effects .
-
Meta-Analysis : Aggregate data from multiple studies using ANOVA to identify outliers or confounding variables (e.g., solvent DMSO vs. aqueous buffers) .
Common Discrepancy Sources Solvent Polarity Effects Cell Line Genetic Variability Assay Endpoint Definitions
Q. How can AI-driven process optimization improve yield and scalability in synthesis?
- Methodological Answer : Implement machine learning (e.g., Python scikit-learn) to:
- Analyze historical reaction data, identifying optimal solvent/catalyst combinations via decision trees .
- Integrate real-time PAT (Process Analytical Technology) for feedback control, adjusting parameters like temperature dynamically .
- Case Study : AI models reduced side-product formation by 30% in analogous triazine syntheses .
Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?
- Methodological Answer :
-
Stability Studies : Incubate compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4), monitoring degradation via LC-MS/MS .
-
Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁵N-triazine) to track bond cleavage pathways .
Degradation Products Identified Anthraquinone-amine fragments Chlorinated triazine byproducts
Theoretical and Methodological Integration
Q. How can researchers align experimental design with anthraquinone-triazine structure-activity relationship (SAR) theories?
- Methodological Answer :
- Hypothesis-Driven Design : Prioritize functional groups (e.g., chloro-triazine) known to enhance DNA intercalation in anthraquinones .
- Iterative SAR Cycles : Synthesize analogs (e.g., replacing chloro with methoxy) and correlate logP values with cytotoxicity .
Q. What frameworks support interdisciplinary collaboration between synthetic chemists and biologists?
- Methodological Answer : Adopt a systems chemistry approach:
- Shared Datasets : Use platforms like Chemotion for real-time data sharing on reaction yields and bioassay results .
- Joint Workshops : Facilitate cross-disciplinary problem-solving on bottlenecks (e.g., solubility limitations in in vivo models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
